2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Description
2-(4-Fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methylphenyl group at position 4 and a butanamide side chain at position 3. The butanamide moiety is further modified with a 4-fluorophenoxy group.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-16(25-15-10-8-14(20)9-11-15)19(24)21-18-17(22-26-23-18)13-6-4-12(2)5-7-13/h4-11,16H,3H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMRQZDIVREKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)C)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,5-oxadiazole ring is synthesized via a cyclization reaction between a nitrile oxide and a nitrile precursor. Adapted from methods in patent WO2020078732A1, the following protocol is optimal:
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Preparation of 4-Methylbenzonitrile Hydroximoyl Chloride :
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React 4-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to form the oxime.
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Treat the oxime with N-chlorosuccinimide (NCS) in dichloromethane at 0°C to generate the hydroximoyl chloride.
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Cyclization with Cyanopyridine :
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Combine the hydroximoyl chloride with 3-cyanopyridine in tetrahydrofuran (THF) at −10°C.
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Add triethylamine dropwise to initiate cyclization, yielding 4-(4-methylphenyl)-1,2,5-oxadiazole-3-carbonitrile.
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Reaction Conditions and Yield :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Oxime formation | NH₂OH·HCl, NaOH | EtOH/H₂O | 80 | 6 | 85 |
| Chlorination | NCS | DCM | 0 | 2 | 78 |
| Cyclization | 3-cyanopyridine, Et₃N | THF | −10 | 4 | 65 |
Conversion to 3-Amino Derivative
The nitrile group at position 3 of the oxadiazole is converted to an amine via Staudinger reaction followed by hydrolysis:
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Treat 4-(4-methylphenyl)-1,2,5-oxadiazole-3-carbonitrile with triphenylphosphine (PPh₃) in THF at 25°C for 12 hours.
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Hydrolyze the intermediate iminophosphorane with 6M HCl at 60°C for 3 hours.
Key Data :
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Yield: 72% after purification by silica gel chromatography (hexane:ethyl acetate, 4:1).
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Characterization: NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 8.2 Hz, 2H, Ar-H), 7.42 (d, J = 8.2 Hz, 2H, Ar-H), 5.12 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).
Synthesis of Intermediate B: 2-(4-Fluorophenoxy)Butanoyl Chloride
Etherification of 4-Fluorophenol
The 4-fluorophenoxy group is introduced via nucleophilic substitution:
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React 4-fluorophenol with ethyl 2-bromobutyrate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours.
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Hydrolyze the ester to the carboxylic acid using 2M NaOH in methanol/water (1:1) at 60°C for 4 hours.
Reaction Optimization :
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Higher yields (89%) are achieved using DMF as the solvent compared to acetone (62%).
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Acidification with HCl precipitates 2-(4-fluorophenoxy)butanoic acid, which is filtered and dried.
Acyl Chloride Formation
Convert the carboxylic acid to the acyl chloride using oxalyl chloride:
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Stir 2-(4-fluorophenoxy)butanoic acid with oxalyl chloride (2 eq) and catalytic dimethylformamide (DMF) in dichloromethane (DCM) at 25°C for 3 hours.
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Remove excess reagents under reduced pressure to obtain the acyl chloride as a pale-yellow oil (yield: 95%).
Final Coupling Reaction: Amide Bond Formation
The target compound is synthesized by coupling Intermediate A and B under Schotten-Baumann conditions:
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Dissolve 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (1 eq) in THF and cool to 0°C.
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Add 2-(4-fluorophenoxy)butanoyl chloride (1.2 eq) and triethylamine (2 eq) dropwise.
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Stir the mixture at 25°C for 12 hours, then quench with ice-cold water.
Purification and Yield :
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Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄.
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Purify via flash chromatography (hexane:ethyl acetate, 3:1) to obtain the target compound as a white solid (yield: 68%).
Spectroscopic Data :
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NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 8.3 Hz, 2H, Ar-H), 7.38 (d, J = 8.3 Hz, 2H, Ar-H), 7.05–6.98 (m, 4H, Ar-H), 4.52 (t, J = 6.7 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 2.32–2.25 (m, 2H, CH₂), 1.95–1.87 (m, 2H, CH₂).
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HRMS (ESI): m/z calculated for C₂₀H₁₈FN₃O₃ [M+H]⁺: 368.1409; found: 368.1406.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Patent WO2017222951A1 describes microwave-assisted cyclization for oxadiazole derivatives, reducing reaction times:
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Irradiate a mixture of hydroximoyl chloride and nitrile in acetonitrile at 150°C for 20 minutes (yield: 70%).
Solid-Phase Synthesis
Immobilize Intermediate A on Wang resin and perform acyl coupling using HBTU/DIEA activation:
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Yields: 60–65%, with purity >95% (HPLC).
Advantages and Limitations :
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Conventional | 68 | 98 | 12 h |
| Microwave | 70 | 97 | 0.33 h |
| Solid-Phase | 62 | 95 | 24 h |
Scale-Up Challenges and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (CAS: Not specified)
- Key Differences :
- The oxadiazole ring is substituted with a 3,4-dimethoxyphenyl group instead of 4-methylphenyl.
- The amide side chain is a propanamide (C3 chain) rather than butanamide (C4 chain).
- Shorter alkyl chains may reduce lipophilicity, impacting membrane permeability .
2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS: 872868-33-2)
- Key Differences: Bromine replaces fluorine on the phenoxy group, increasing molecular weight and polarizability. The oxadiazole ring bears a 4-methoxyphenyl substituent. Acetamide (C2 chain) instead of butanamide.
- Implications :
Alkyl Chain Length and Amide Modifications
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8 in )
- Key Differences: The oxadiazole ring is absent; instead, a quinoline core is present. The butanamide chain is retained but linked to an ethyl group and a quinoline derivative.
- Implications: Quinoline-based structures are associated with tubulin inhibition, suggesting the target compound might share similar mechanistic pathways .
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (CAS: 880396-80-5)
- Key Differences :
- Diethoxy groups on the phenyl ring increase steric bulk and electron-donating capacity.
- Propanamide chain length vs. butanamide.
- Implications :
- Ethoxy groups may enhance metabolic stability compared to methyl or methoxy substituents .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can be broken down as follows:
- Fluorophenoxy group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Oxadiazole moiety : Known for its role in biological activity, particularly in anticancer agents.
- Butanamide linkage : Enhances the compound's stability and solubility.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . For instance, it has been evaluated against various cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma). The results from these evaluations are summarized in the following table:
| Cell Line | IC50 (µM) | Activity (%) |
|---|---|---|
| PC-3 | 7.84 | 98 |
| MDA-MB-231 | 16.2 | 78 |
| U-87 MG | Not specified | >50 |
These findings suggest that the compound can inhibit cell proliferation effectively, with the most potent activity observed against the PC-3 cell line .
The mechanism through which 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound interferes with cellular processes that lead to uncontrolled growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Targeting Specific Pathways : Research suggests that it may interact with specific signaling pathways related to cancer progression, though further studies are needed to elucidate these pathways fully .
Study 1: In Vitro Evaluation
In a controlled laboratory setting, the compound was tested for its ability to inhibit the growth of several cancer cell lines. The study demonstrated a concentration-dependent response where increased doses led to higher rates of cell death. This study highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to understand how modifications to the chemical structure influence biological activity. The introduction of electron-donating groups at specific positions on the aromatic rings significantly enhanced anticancer efficacy. For example, compounds with a para-fluoro substitution showed improved potency compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
